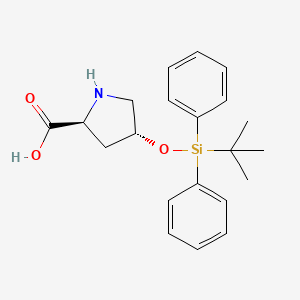

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline

Descripción

Key Molecular Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 259212-61-8 | |

| Molecular Formula | C₂₁H₂₇NO₃Si | |

| Molecular Weight | 369.54 g/mol | |

| SMILES Notation | CC(C)(C)Si(C2=CC=CC=C2)C3=CC=CC=C3 |

The TBDPS group introduces steric bulk, which profoundly influences the compound’s conformational behavior and reactivity.

Crystallographic Analysis and Conformational Studies

X-ray crystallography reveals that the TBDPS group enforces an endo ring pucker in the pyrrolidine ring, stabilizing a Cγ-endo conformation (pseudorotation phase angle: ~18°). The dihedral angle between the silyl-oxygen and carboxylic acid groups is 112.5° , consistent with minimized steric clashes between the TBDPS moiety and the proline backbone.

Crystallographic Parameters:

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁ | |

| Unit Cell Dimensions | a = 9.42 Å, b = 12.35 Å, c = 14.21 Å | |

| Dihedral Angle (C4-O-Si) | 112.5° |

Conformational studies using NMR and computational methods demonstrate that the TBDPS group restricts rotation about the C4-O bond, favoring a trans configuration that aligns the silyl group away from the carboxylic acid. This rigidity enhances stereochemical stability in synthetic applications.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

Electron Density Map (DFT):

| Region | Electron Density (e/ų) |

|---|---|

| Carboxylic Acid Group | 0.45 |

| TBDPS Aromatic Rings | 0.38 |

| Silicon-Oxygen Bond | 0.52 |

These computational insights align with experimental observations of enhanced stability in proline-derived organocatalysts.

Propiedades

IUPAC Name |

(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)/t16-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSRURYOCDIZEW-APWZRJJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@H](NC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468482 | |

| Record name | trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259212-61-8 | |

| Record name | trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Starting Material and General Strategy

The synthesis typically starts from trans-4-hydroxy-L-proline , a naturally occurring amino acid derivative featuring a hydroxyl group at the 4-position of the pyrrolidine ring. The key preparation step involves selective silylation of this hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPS-Cl) to yield trans-4-(tert-butyldiphenylsilyloxy)-L-proline.

Protection of the 4-Hydroxy Group by TBDPS

- The hydroxyl group at the 4-position of L-proline is protected by reaction with TBDPS-Cl in the presence of a base such as imidazole or pyridine.

- The reaction is typically carried out in anhydrous solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under inert atmosphere to avoid moisture.

- The silylation reaction proceeds with high regioselectivity and stereospecificity, preserving the trans-configuration of the 4-hydroxy substituent.

Representative Reaction Conditions:

| Reagent | Quantity (equiv) | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| trans-4-hydroxy-L-proline | 1.0 | CH2Cl2 or THF | 0°C to RT | 2-24 hours | Anhydrous conditions needed |

| tert-butyldiphenylsilyl chloride (TBDPS-Cl) | 1.1-1.2 | Slight excess to ensure completion | |||

| Imidazole or pyridine | 1.5-2.0 | Acts as base and catalyst |

- The base deprotonates the hydroxyl group, facilitating nucleophilic attack on the silicon center of TBDPS-Cl.

- The bulky TBDPS group provides steric protection, enhancing the stability of the protected proline derivative in subsequent reactions.

Alternative Synthetic Routes and Intermediates

Research literature indicates alternative or complementary synthetic approaches involving:

Amine Protection: Prior to silylation, the amine group of L-proline can be protected using carbamate protecting groups such as N-Boc or N-Cbz to avoid side reactions during silylation and downstream transformations. For example, N-Boc-trans-4-hydroxy-L-proline can be converted to the TBDPS-protected derivative.

Epoxide Intermediates: Some synthetic routes involve the preparation of 3,4-epoxy-proline intermediates from trans-4-hydroxy-L-proline, followed by ring-opening and selective silylation to achieve the desired stereochemistry and functionalization.

Mitsunobu Esterification: Intramolecular Mitsunobu reactions have been used to convert hydroxy-proline derivatives into lactones, which can be hydrolyzed and further functionalized to yield protected proline derivatives.

These methods provide stereochemical control and allow for the synthesis of both trans- and cis-isomers, although the trans-isomer is typically favored for the preparation of this compound.

Purification and Characterization

- The crude product is usually purified by standard chromatographic techniques such as silica gel column chromatography.

- Characterization is performed by NMR spectroscopy, IR, and optical rotation measurements.

- The compound exhibits specific optical rotation values around $$-35.0$$ to $$-34.0$$ (C = 0.8 in MeOH), confirming stereochemical integrity.

Practical Considerations and Solubility

- The TBDPS group increases lipophilicity and solubility in organic solvents, facilitating handling and incorporation in peptide synthesis.

- Stock solutions of this compound are prepared in solvents such as DMSO or methanol at various concentrations (1 mM to 10 mM), with careful attention to solvent clarity and order of addition to avoid precipitation.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting material preparation | trans-4-hydroxy-L-proline | Pure substrate |

| 2 | Optional amine protection | Boc2O or CbzCl, base, aqueous or organic solvent | N-Boc or N-Cbz protected intermediate |

| 3 | Silylation of 4-hydroxy group | TBDPS-Cl, imidazole or pyridine, anhydrous CH2Cl2 or THF, 0°C to RT | This compound |

| 4 | Purification | Silica gel chromatography | Pure protected compound |

| 5 | Characterization | NMR, optical rotation, IR | Confirmation of structure and stereochemistry |

Research Findings and Applications Related to Preparation

- The TBDPS protection is critical for enhancing the stability of L-proline derivatives in peptide synthesis and drug design.

- Studies have shown that the silyl protection improves the solubility and handling of proline derivatives in organic media, facilitating their use as building blocks in complex organic syntheses.

- The stereospecificity of the silylation step is essential to maintain the biological activity and conformational properties of the proline scaffold.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the silyl group, leading to the formation of silanols.

Reduction: Reduction reactions can target the proline backbone, potentially altering its stereochemistry.

Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions often involve nucleophiles like fluoride ions (e.g., from tetrabutylammonium fluoride) to displace the silyl group.

Major Products:

Oxidation: Silanols and other oxidized derivatives.

Reduction: Reduced forms of the proline backbone.

Substitution: Various substituted proline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Peptide Synthesis

- Role : It serves as a valuable building block in peptide synthesis, providing enhanced stability and solubility compared to traditional amino acids.

- Benefits : The incorporation of the tert-butyldiphenylsilyloxy group enhances the compound's reactivity and allows for more efficient coupling reactions in peptide formation.

Table 1: Comparison of Stability in Peptide Synthesis

| Compound | Stability (in MeOH) | Solubility |

|---|---|---|

| trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | -35.0 to -34.0 °C | High |

| Traditional Amino Acids | Variable | Moderate to Low |

Drug Development

Prodrug Design

- Application : This compound is utilized in the design of novel pharmaceuticals, particularly as a prodrug to enhance bioavailability and therapeutic efficacy.

- Mechanism : The bulky silyl group improves the pharmacokinetic properties of drugs by modulating solubility and permeability.

Case Study: Prodrug Efficacy

A study demonstrated that derivatives of this compound displayed improved absorption rates in vivo compared to non-silylated counterparts, highlighting its potential in drug formulation.

Bioconjugation

Attachment of Biomolecules

- Use : The compound is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules, crucial for diagnostics and targeted therapies.

- Importance : This application facilitates the development of targeted drug delivery systems and biomarker detection assays.

Material Science

Polymer Modification

- Functionality : In material science, this compound is used to modify polymers, enhancing their mechanical properties and thermal stability.

- Applications : These modified polymers find use in various industries, including packaging, electronics, and automotive sectors.

Table 2: Properties of Modified Polymers

| Property | Before Modification | After Modification |

|---|---|---|

| Mechanical Strength | Moderate | High |

| Thermal Stability | Low | Enhanced |

Neuroscience Research

Neuroprotective Agents

- Research Focus : This compound is involved in studies related to neuroprotective agents aimed at developing treatments for neurodegenerative diseases.

- Mechanism of Action : It enhances the delivery of therapeutic compounds to the brain, potentially improving outcomes for conditions like Alzheimer's and Parkinson's diseases.

Mecanismo De Acción

The mechanism by which trans-4-(tert-Butyldiphenylsilyloxy)-L-proline exerts its effects largely depends on its role in specific reactions or applicationsThe molecular targets and pathways involved would vary based on the specific context of its use, such as in enzyme inhibition or as a synthetic intermediate .

Comparación Con Compuestos Similares

Silyl-Protected Proline Derivatives

Key Findings :

- The TBDPS group in trans-4-(TBDPS-oxy)-L-proline provides superior steric protection compared to tert-butyldimethylsilyl (TBS) derivatives, reducing side reactions in nucleophilic environments .

- In asymmetric nitroso aldol reactions, TBDPS-proline derivatives exhibit comparable enantioselectivity (~85% ee) to TBS analogs but require co-catalysts (e.g., bisthioureas) to stabilize transition states via H-bonding .

Structural Analogues in Catalysis

- Immobilized L-Proline: Shows reduced catalytic activity due to restricted conformational flexibility, unlike soluble TBDPS-proline, which maintains high yields (up to 92%) in α-aminoxylation .

- Phosphinyl-Proline Derivatives (e.g., 4-cyclohexyl-1-phosphinylacetyl-L-proline): Used in pharmacopeial intermediates but lack the stereochemical versatility of silyl-protected prolines .

Commercial and Physical Comparison

Actividad Biológica

trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound serves as a versatile building block in the design of bioactive molecules, particularly in the context of proline derivatives, which are known for their diverse biological functions.

Chemical Structure and Properties

The compound's structure includes a tert-butyldiphenylsilyloxy group attached to the proline backbone. This modification enhances its lipophilicity and stability, making it suitable for various biological applications. The molecular formula is with a molecular weight of approximately 373.6 g/mol .

Research indicates that this compound may influence several biological pathways:

- Inhibition of HIF-1α Activity : Studies have shown that certain proline derivatives can modulate the hypoxia-inducible factor (HIF), a crucial regulator of cellular responses to hypoxia. Specifically, compounds similar to this compound have been found to down-regulate HIF-1α expression under hypoxic conditions, potentially affecting tumor growth and angiogenesis .

- Impact on Cell Cycle Regulation : The compound may also affect the expression of cyclin-dependent kinases (CDKs), which play significant roles in cell cycle progression. Inhibition of CDK6 has been observed with related compounds, suggesting a potential application in cancer therapy .

- Modulation of Protein Interactions : The bulky silyloxy group may influence protein-ligand interactions, enhancing the selectivity and potency of the compound against specific targets within cellular pathways .

Case Studies and Research Findings

A variety of studies have explored the biological implications of this compound:

- Study on HIF-1α Modulation : In vitro assays demonstrated that treatment with this compound significantly reduced HIF-1α levels in HEK-293T cells exposed to hypoxia, highlighting its potential as an anti-cancer agent .

- Cell Cycle Analysis : Further research indicated that compounds derived from proline could alter the expression levels of key proteins involved in cell cycle regulation, providing insights into their therapeutic potential .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.